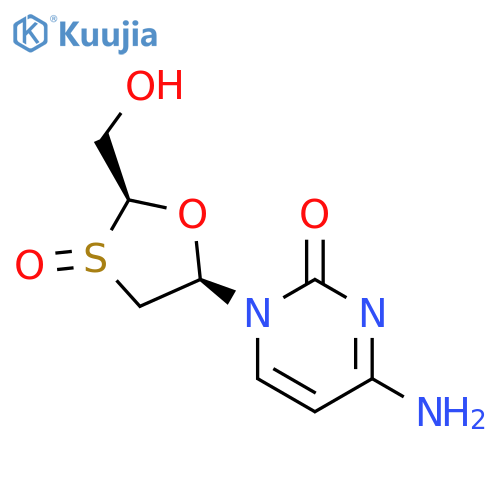Cas no 160552-54-5 (Lamivudine (R)-Sulfoxide)

Lamivudine (R)-Sulfoxide structure
商品名:Lamivudine (R)-Sulfoxide
Lamivudine (R)-Sulfoxide 化学的及び物理的性質
名前と識別子
-
- 2(1H)-Pyrimidinone,4-amino-1-[(2R,3R,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl]- (9CI)
- Lamivudine (R)-Sulfoxide
- 1,3-Oxathiolane, 2(1H)-pyrimidinone deriv.
- 2(1H)-Pyrimidinone,4-amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-, S-oxide, [2R-(2a,3b,5a)]-
- 2(1H)-Pyrimidinone,4-amino-1-[2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl]-, [2R-(2a,3b,5a)]-
- GI 138870X
- Lamivudine EP Impurity G
- 4-amino-1-[(2R,3R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one-S-oxide
- 4-amino-1-((2R,3R,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one
- 4-AMINO-1-((2R,3R,5S)-2-(HYDROXYMETHYL)-1,3-OXATHIOLAN-5-YL)PYRIMIDIN-2(1H)-ONE S-OXIDE
- UNII-3SN4QFF34D
- Lamivudine impurity H [USP]
- 2(1H)-Pyrimidinone, 4-amino-1-((2R,3R,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)-
- Lamivudine sulfoxide, (R)-
- 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, S-oxide, (2R-(2alpha,3beta,5alpha))-
- Lamivudine impurity H
- GI138870X
- Lamivudine impurity H [EP]
- (R)-lamivudine sulfoxide
- Q27257980
- Lamivudine sulfoxide
- 3SN4QFF34D
- 2(1H)-PYRIMIDINONE, 4-AMINO-1-(2-(HYDROXYMETHYL)-1,3-OXATHIOLAN-5-YL)-, S-OXIDE, (2R-(2.ALPHA.,3.BETA.,5.ALPHA.))-
- Lamivudine impurity H RS [USP]
- 160552-54-5
- LAMIVUDINE IMPURITY H [USP IMPURITY]
- 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, S-oxide, (2R-(2alpha,3alpha,5alpha))-
- UNII-6IRT7BIB8R
- GI-138870X
- LAMIVUDINE IMPURITY H [EP IMPURITY]
- 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)-, (2alpha,5alpha)-
- GI-138868X
- 131086-23-2
- 4-amino-1-[(2R,3R,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one
- Q27264964
- (S)-lamivudine sulfoxide
- 6IRT7BIB8R
- 2(1H)-PYRIMIDINONE, 4-AMINO-1-((2R,3S,5S)-2-(HYDROXYMETHYL)-3-OXIDO-1,3-OXATHIOLAN-5-YL)-
- LAMIVUDINE IMPURITY G [EP IMPURITY]
- 1-(2-Hydroxymethyl-3-oxo-1,3-oxathiolan-5-yl)cytosine
- LAMIVUDINE IMPURITY G [USP IMPURITY]
- Lamivudine sulfoxide, (S)-
-
- インチ: InChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,16?/m1/s1
- InChIKey: LJMQAXFNQNADRZ-FYZWQCAOSA-N
- ほほえんだ: OC[C@@H]1S(=O)C[C@H](N2C=CC(N)=NC2=O)O1
計算された属性
- せいみつぶんしりょう: 245.047
- どういたいしつりょう: 245.047
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 395
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.3
- トポロジー分子極性表面積: 124A^2
じっけんとくせい
- 密度みつど: 1.93±0.1 g/cm3 (20 ºC 760 Torr),
- ふってん: 601.7°Cat760mmHg
- フラッシュポイント: 317.7°C
- ようかいど: 溶出度(44 g/l)(25ºC)、
Lamivudine (R)-Sulfoxide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | L172475-25mg |
Lamivudine (R)-Sulfoxide |
160552-54-5 | 25mg |
$437.00 | 2023-05-18 | ||
| A2B Chem LLC | AE96639-50mg |
4-amino-1-((2R,3R,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one |
160552-54-5 | 50mg |
$919.00 | 2024-04-20 | ||
| TRC | L172475-10mg |
Lamivudine (R)-Sulfoxide |
160552-54-5 | 10mg |
$ 211.00 | 2023-09-07 | ||
| TRC | L172475-50mg |
Lamivudine (R)-Sulfoxide |
160552-54-5 | 50mg |
$ 822.00 | 2023-09-07 | ||
| TRC | L172475-100mg |
Lamivudine (R)-Sulfoxide |
160552-54-5 | 100mg |
$ 1598.00 | 2023-09-07 | ||
| A2B Chem LLC | AE96639-10mg |
4-amino-1-((2R,3R,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one |
160552-54-5 | 10mg |
$326.00 | 2024-04-20 | ||
| A2B Chem LLC | AE96639-100mg |
4-amino-1-((2R,3R,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one |
160552-54-5 | 100mg |
$1673.00 | 2024-04-20 |
Lamivudine (R)-Sulfoxide 関連文献
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
160552-54-5 (Lamivudine (R)-Sulfoxide) 関連製品
- 134678-17-4(Lamivudine)
- 139757-68-9(4’-Epi Lamivudine)
- 152128-77-3(Emtricitabine S-Oxide (Mixture of Diastereomers))
- 134680-32-3(Lamivudine EP Impurity D)
- 160552-55-6(2(1H)-Pyrimidinone,4-amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl]- (9CI))
- 136846-20-3(2’-Epi-Lamivudine)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
